3-Octen-1-yne, (Z)-

Catalog No.
S14377719
CAS No.
42091-89-4
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-1-yne, (Z)-

CAS Number

42091-89-4

Product Name

3-Octen-1-yne, (Z)-

IUPAC Name

(Z)-oct-3-en-1-yne

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5-

InChI Key

FCNAWUZWKZOHKE-ALCCZGGFSA-N

Canonical SMILES

CCCCC=CC#C

Isomeric SMILES

CCCC/C=C\C#C

3-Octen-1-yne, (Z)- is an organic compound classified as an enyne due to the presence of both a double bond and a triple bond within its carbon chain. Its molecular formula is C8H12, and its structure can be represented by the SMILES notation CCC=CC#C. The compound features a unique configuration where the double bond is in the Z (cis) orientation, which influences its chemical properties and reactivity .

  • Oxidation: This compound can be oxidized to produce ketones or aldehydes, depending on the reaction conditions.
  • Reduction: The triple bond can be reduced to form alkenes or alkanes, altering its saturation level.
  • Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used for reduction processes.
  • Substitution: Halogenation reactions may utilize bromine (Br2) or chlorine (Cl2) as reagents.

Major Products Formed

  • Oxidation leads to the formation of ketones or aldehydes.
  • Reduction results in alkenes or alkanes.
  • Substitution yields halogenated derivatives.

Synthetic Routes

The synthesis of 3-Octen-1-yne, (Z)- typically involves coupling reactions between alkyne and alkene precursors. A common method includes:

  • Alkyne-Alkene Coupling: This reaction is facilitated by catalysts such as palladium or copper under controlled conditions to yield the enyne structure.
  • Industrial Production: In large-scale settings, continuous flow reactors may be employed to enhance efficiency and yield. Purification methods such as distillation or chromatography are used to isolate the final product.

3-Octen-1-yne, (Z)- has various applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Pharmaceuticals: The compound is explored as a potential intermediate in drug development.
  • Specialty Chemicals: It is utilized in producing chemicals with unique properties for industrial applications .

The interaction studies of 3-Octen-1-yne, (Z)- focus on its ability to act as a ligand that binds to specific enzymes or receptors. This binding can modulate biological activities, influencing various biochemical pathways. The presence of both double and triple bonds enhances its reactivity and interaction potential with biological targets .

Similar Compounds

Compound NameStructure DescriptionUnique Features
1-Octen-3-yneAn enyne with a different arrangement of bondsDifferent position of double and triple bonds
2-Octen-4-yneSimilar structure but with bonds at different positionsVariation in bond positioning affects reactivity
3-OctyneContains only a triple bond without a double bondLacks the double bond characteristic of 3-Octen-1-yne

Uniqueness

3-Octen-1-yne, (Z)- is distinguished by its specific arrangement of double and triple bonds, which grants it unique chemical reactivity and potential applications not found in other similar compounds. Its versatility in undergoing various

XLogP3

3.1

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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